molecular formula C19H24N2O2 B5652782 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5652782
M. Wt: 312.4 g/mol
InChI Key: GHHCXKSAROLVAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves the formation of compounds through various chemical reactions, aiming to explore the relationship between molecular structure and activity. For example, a study synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines to investigate their cardiotropic activity, revealing the significance of the triazaalkane linker structure in determining compound activity (Mokrov et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and other spectroscopic methods to elucidate the compound's arrangement. Studies on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines highlighted how variations in structural parameters, such as Z' values, influence the formation of hydrogen-bonded assemblies, affecting the compound's overall structural characteristics (Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to various biotransformation pathways. For instance, the metabolites of certain piperazine derivatives in rats were characterized, showcasing O-demethylation, N-dealkylation, and hydroxylation as main biotransformation pathways (Kawashima et al., 1991).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding a compound's behavior in different environments. Crystal structure studies and DFT calculations on novel piperazine derivatives offer insights into their physical characteristics and how these relate to their chemical reactivity and potential applications (Kumara et al., 2017).

Scientific Research Applications

Cardiotropic Activity

  • Synthesis and Cardiotropic Activity : A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, focusing on the relationship between the structure of the triazaalkane linker and cardiotropic activity. One compound exhibited significant antiarrhythmic activity in various models, highlighting the potential of these compounds in developing cardiac therapies (Mokrov et al., 2019).

  • Synthesis and Activity of Cyclic Methoxyphenyltriazaalkanes : This research synthesized a new group of compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, revealing their cardiotropic actions. One compound, in particular, demonstrated significant antiarrhythmic activity, contributing to our understanding of the therapeutic potential of these compounds in cardiac arrhythmias (Mokrov et al., 2019).

Bioactivity of Mannich Bases

  • New Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases involving compounds similar to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine. These compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promising results, suggesting potential applications in cancer therapy and enzyme inhibition (Gul et al., 2019).

Metabolic and Toxicological Studies

  • Metabolism and Toxicological Detection in Rats : Research on the metabolism and toxicological detection of a related compound in rat urine using gas chromatography/mass spectrometry provided insights into the metabolic pathways. These findings are crucial for understanding the biotransformation and potential toxicological impacts of similar compounds (Staack & Maurer, 2004).

Piperazine Compounds in Drug Abuse

  • Piperazine Compounds as Drugs of Abuse : Although slightly outside the scope of the request, this study provides context on the abuse of synthetic drugs, including piperazine-derived compounds. Understanding the risks associated with these compounds is essential for developing safer therapeutic agents (Arbo et al., 2012).

Radiolabeled Antagonists for PET Studies

  • [18F]p-MPPF: A Radiolabeled Antagonist for PET Studies : This research involved using a radiolabeled antagonist, structurally related to 1-(3-methoxybenzyl)-4-(4-methoxyphenyl)piperazine, for studying the serotonergic neurotransmission with positron emission tomography (PET). This application is significant in neuroimaging and the study of neurotransmitter systems (Plenevaux et al., 2000).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)15-16-4-3-5-19(14-16)23-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHCXKSAROLVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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